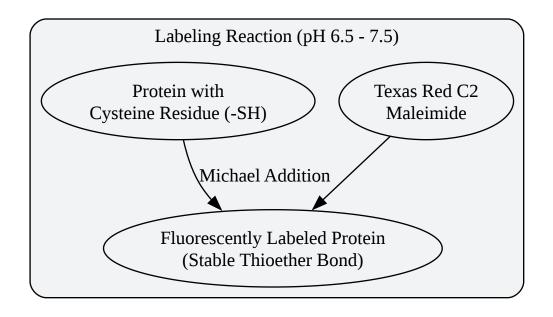


Application Note: Texas Red C2 Maleimide for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Texas Red C2 maleimide	
Cat. No.:	B14750483	Get Quote

Audience: Researchers, scientists, and drug development professionals.


Introduction

Texas Red C2 maleimide is a thiol-reactive fluorescent probe used for covalently labeling proteins and other molecules containing free sulfhydryl groups.[1] Its maleimide group reacts specifically with the thiol group of cysteine residues to form a stable thioether bond.[2][3] This specific reactivity makes it an invaluable tool for site-specific labeling of proteins, enabling researchers to track protein localization, dynamics, and interactions in living cells.[4] With excitation and emission maxima around 595 nm and 615 nm respectively, **Texas Red C2 maleimide** provides a bright, red fluorescence suitable for various imaging applications.[5][6]

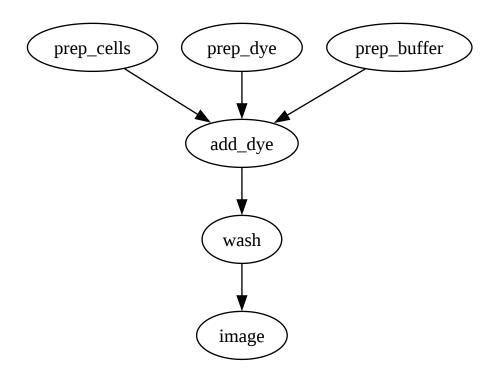
Principle of Labeling

The core of the labeling technique is the Michael addition reaction between the maleimide moiety of the dye and the sulfhydryl group (-SH) of a cysteine residue on the target protein.[2] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[2][7] Above pH 7.5, reactivity with primary amines (like lysine) can increase, leading to non-specific labeling.[2] The covalent bond formed is stable, allowing for long-term imaging studies.

Click to download full resolution via product page

Properties and Specifications

Quantitative data for **Texas Red C2 maleimide** is crucial for experimental design. The table below summarizes its key characteristics.


Property	Value	Reference(s)
Molecular Weight	~728.83 g/mol	
Excitation Maximum	588 - 595 nm	[5][6]
Emission Maximum	601 - 615 nm	[5][6]
Reactive Group	Maleimide	[1]
Target Group	Sulfhydryl (-SH)	[1]
Solubility	DMSO, DMF	[3]

General Experimental Workflow

Successful live-cell imaging requires careful planning from cell preparation to final image acquisition. The workflow involves preparing the cells and dye, performing the labeling reaction,

washing away unbound dye, and finally, imaging the cells under conditions that maintain their health.

Click to download full resolution via product page

Detailed Protocol for Live-Cell Imaging

This protocol provides a general framework for labeling surface-exposed cysteines on proteins in living cells. Optimization is recommended for specific cell types and proteins of interest.

Materials and Reagents

- Texas Red C2 Maleimide
- Anhydrous dimethyl sulfoxide (DMSO)[3]
- Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) or phenol red-free medium, pH 7.0-7.5)[8][9]
- Cells cultured on imaging-grade glass-bottom dishes or plates
- (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds[4][10]

Protocol Steps

- 1. Reagent Preparation: a. Allow the vial of **Texas Red C2 maleimide** to warm to room temperature before opening.[7] b. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[7][8] Mix by vortexing. Note: This stock solution should be used immediately or can be stored at -20°C for up to one month, protected from light and moisture.[8]
- 2. Cell Preparation: a. Culture cells to a desired confluency (typically 60-80%) on imaging-grade dishes. b. Gently wash the cells twice with pre-warmed (37°C) imaging buffer to remove serum proteins that may contain reactive thiols.
- 3. (Optional) Reduction of Disulfide Bonds: a. If the target cysteine is in a disulfide bond, it must be reduced.[10] b. Incubate cells with a fresh solution of TCEP (e.g., 100-500 μ M in buffer) for 15-20 minutes at room temperature.[3][10] c. Crucially, wash the cells thoroughly (3-4 times) with degassed buffer to completely remove the TCEP, as it will react with the maleimide dye.[4]
- 4. Labeling Reaction: a. Dilute the 10 mM **Texas Red C2 maleimide** stock solution into fresh, pre-warmed imaging buffer to the desired final concentration. A starting concentration of 5-10 μ M is recommended, but this should be optimized (range 1-20 μ M). b. Remove the buffer from the cells and add the dye-containing labeling solution. c. Incubate the cells for 15-60 minutes at 37°C, protected from light. Incubation time may need optimization.[7]
- 5. Washing and Imaging: a. Remove the labeling solution and wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove any unbound dye.[9] b. Replace the wash buffer with a final volume of imaging buffer. c. Proceed with imaging on a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~590 nm, Emission: ~615 nm). Maintain physiological conditions (37°C, 5% CO2) if performing time-lapse experiments.[9]

Key Experimental Parameters & Troubleshooting

Parameter	Recommended Range	Notes & Troubleshooting
pH of Buffer	6.5 - 7.5	High pH (>7.5): Increases non- specific labeling of amines (lysine). Low pH (<6.5): Slows down the reaction rate.[2][7]
Dye Concentration	1 - 20 μΜ	Too High: May cause cytotoxicity or high background. Too Low: Insufficient signal. Optimize for your specific protein and cell line.
Incubation Time	15 - 60 min	Too Long: Can increase non- specific binding and background. Too Short: Incomplete labeling.[7]
Temperature	Room Temp to 37°C	Reaction is faster at 37°C. For sensitive cells, labeling can be done at 4°C overnight, though this is less common for live imaging.[7]
High Background	-	Ensure thorough washing. Use phenol red-free media. Check for dye precipitation. Reduce dye concentration or incubation time.[9][11]
No/Low Signal	-	Confirm the presence and accessibility of a free cysteine. If necessary, perform a reduction step with TCEP. Ensure dye stock is fresh and active.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invitrogen Texas Red C2 Maleimide 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Texas Red[™] C2 Maleimide 5 mg | Buy Online | Invitrogen[™] | thermofisher.com [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Live Cell Imaging | Richard D. Berlin Center for Cell Analysis & Modeling [health.uconn.edu]
- To cite this document: BenchChem. [Application Note: Texas Red C2 Maleimide for Live-Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b14750483#texas-red-c2-maleimide-in-live-cell-imaging-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com